molecular formula C6H9N3O B13104233 6-(Dimethylamino)pyridazin-4-ol

6-(Dimethylamino)pyridazin-4-ol

Cat. No.: B13104233
M. Wt: 139.16 g/mol
InChI Key: WPFBUWCQGNFVTR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)pyridazin-4-ol typically involves the reaction of pyridazinone derivatives with dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: Pyridazinone derivative.

    Reagent: Dimethylamine.

    Solvent: Ethanol or methanol.

    Conditions: Heating to reflux.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)pyridazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridazin-4-ol derivatives.

Scientific Research Applications

6-(Dimethylamino)pyridazin-4-ol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridazin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyridazinone: A derivative of pyridazine with a keto functionality.

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.

    Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.

Comparison: 6-(Dimethylamino)pyridazin-4-ol is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. Compared to pyridazinone and pyridazine, it may exhibit different reactivity and biological activities. Pyrimidine, while similar in structure, has different pharmacological profiles and applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-(dimethylamino)-1H-pyridazin-4-one

InChI

InChI=1S/C6H9N3O/c1-9(2)6-3-5(10)4-7-8-6/h3-4H,1-2H3,(H,8,10)

InChI Key

WPFBUWCQGNFVTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C=NN1

Origin of Product

United States

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